molecular formula C15H21NO2 B8817789 (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine

Cat. No. B8817789
M. Wt: 247.33 g/mol
InChI Key: IHVLVGYHVPQYKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine is a useful research compound. Its molecular formula is C15H21NO2 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

(8-phenyl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine

InChI

InChI=1S/C15H21NO2/c16-12-14(13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-5H,6-12,16H2

InChI Key

IHVLVGYHVPQYKR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CN)C3=CC=CC=C3)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the title compound of step 3 (10.0 g, 41.1 mmol) in dry THF (70 mL) was slowly added to a mixture of LiAlH4 (1.87 g, 49.3 mmol) in dry THF (25 mL) in a protective gas. The mixture was then stirred for 3 h with reflux. After the reaction mixture had cooled, a solution of water (1.87 mL, 104 mmol) diluted with a little THF was added in drops with ice cooling and subsequently stirred for 10 min. 15% aqueous NaOH (1.87 mL, 8.17 mmol) diluted with a little THF was then added in drops and water (5.6 mL) was then added again. The precipitate formed was filtered over diatomaceous earth and the solvent removed in a vacuum. The amine remained as residue.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
1.87 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Four

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